molecular formula C24H25N3O4S B11378495 2-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide

2-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide

Cat. No.: B11378495
M. Wt: 451.5 g/mol
InChI Key: QDWYOBYBUOAPAH-UHFFFAOYSA-N
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Description

2-({[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyridine ring, a phenyl group, and various functional groups such as carbamoyl, methoxy, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyridine ring, followed by the introduction of the phenyl group and other functional groups. Common reagents used in the synthesis include dimethoxybenzene, carbamoyl chloride, and sulfanyl compounds. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-({[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbamoyl group can produce amines.

Scientific Research Applications

2-({[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)ACETIC ACID
  • 2-({[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)BENZOIC ACID

Uniqueness

2-({[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. The presence of the pyridine ring, along with the dimethoxyphenyl and carbamoyl groups, provides distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

Molecular Formula

C24H25N3O4S

Molecular Weight

451.5 g/mol

IUPAC Name

2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4,6-dimethyl-N-phenylpyridine-3-carboxamide

InChI

InChI=1S/C24H25N3O4S/c1-15-12-16(2)25-24(22(15)23(29)26-17-8-6-5-7-9-17)32-14-21(28)27-19-11-10-18(30-3)13-20(19)31-4/h5-13H,14H2,1-4H3,(H,26,29)(H,27,28)

InChI Key

QDWYOBYBUOAPAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)NC2=CC=CC=C2)SCC(=O)NC3=C(C=C(C=C3)OC)OC)C

Origin of Product

United States

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